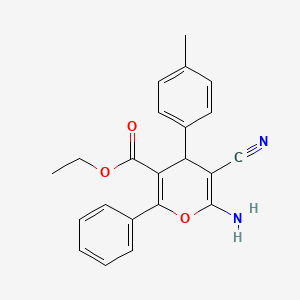![molecular formula C20H21BrClN3O3 B11548510 (3Z)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(5-chloro-2-methylphenyl)butanamide](/img/structure/B11548510.png)
(3Z)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(5-chloro-2-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(5-CHLORO-2-METHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structural features, including bromine, chlorine, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(5-CHLORO-2-METHYLPHENYL)BUTANAMIDE typically involves multiple steps:
Formation of the Phenoxy Acetamide Intermediate: This step involves the reaction of 2-bromo-4-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-bromo-4-methylphenoxy)acetamide.
Coupling with the Butanamide Derivative: The intermediate is then coupled with N-(5-chloro-2-methylphenyl)butanamide under conditions that promote the formation of the imino linkage. This step may require the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) can be employed.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with new functional groups replacing the halogens.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry
Polymer Science: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to degradation.
作用機序
The mechanism by which (3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(5-CHLORO-2-METHYLPHENYL)BUTANAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The presence of halogens and the imino group suggests potential interactions through hydrogen bonding, van der Waals forces, and covalent modifications.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Bromoaniline: Aniline derivatives with a bromine atom.
Chloroacetamide: Compounds with a chloroacetamide group.
Uniqueness
(3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(5-CHLORO-2-METHYLPHENYL)BUTANAMIDE is unique due to its combination of bromine, chlorine, and methyl groups, along with the imino linkage. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
特性
分子式 |
C20H21BrClN3O3 |
|---|---|
分子量 |
466.8 g/mol |
IUPAC名 |
(3Z)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(5-chloro-2-methylphenyl)butanamide |
InChI |
InChI=1S/C20H21BrClN3O3/c1-12-4-7-18(16(21)8-12)28-11-20(27)25-24-14(3)9-19(26)23-17-10-15(22)6-5-13(17)2/h4-8,10H,9,11H2,1-3H3,(H,23,26)(H,25,27)/b24-14- |
InChIキー |
ONBMTYPRTVPAJW-OYKKKHCWSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(/C)\CC(=O)NC2=C(C=CC(=C2)Cl)C)Br |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=C(C=CC(=C2)Cl)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)ethyl]-N'-phenylethanediamide](/img/structure/B11548431.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11548435.png)
![4-({(Z)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11548441.png)
![2-[N'-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide](/img/structure/B11548448.png)
![2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)](/img/structure/B11548450.png)
![N'-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11548451.png)
![N-(4-Bromophenyl)-4-{4-[(4-bromophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11548459.png)
![4-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11548477.png)
![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11548481.png)

![2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11548489.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11548493.png)
![N-(3-bromophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11548500.png)
![2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11548501.png)
